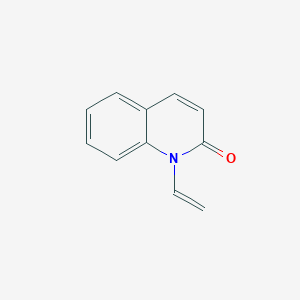

1-Ethenylquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

109322-46-5 |

|---|---|

Molecular Formula |

C11H9NO |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

1-ethenylquinolin-2-one |

InChI |

InChI=1S/C11H9NO/c1-2-12-10-6-4-3-5-9(10)7-8-11(12)13/h2-8H,1H2 |

InChI Key |

QUBIIJHQDMXROU-UHFFFAOYSA-N |

Canonical SMILES |

C=CN1C(=O)C=CC2=CC=CC=C21 |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1 Ethenylquinolin 2 1h One

Functionalization at Quinoline (B57606) Core Positions

The quinolin-2(1H)-one scaffold is a key structural motif in many biologically active compounds and natural products. Consequently, methods for its selective functionalization are of significant interest in synthetic chemistry.

The C3 position of the quinolin-2-one ring is a common site for functionalization. While the C2 and C4 positions are electronically predisposed to certain reactions, achieving selectivity at C3 often requires specific catalytic systems. nih.gov

Recent advancements have demonstrated that nickel-catalyzed reactions can achieve exclusive C3-H functionalization of quinolines without the need for a directing group. polyu.edu.hk This methodology allows for the introduction of various functional groups, including thioether, alkyl, aryl, acyl, and phosphoryl groups, at room temperature. polyu.edu.hk A key mechanistic feature of this transformation is the in-situ generation of a 1,4-dihydroquinoline (B1252258) (1,4-DHQ) intermediate. The quinoline undergoes a 1,4-addition with a nickel hydride species, forming the more nucleophilic 1,4-DHQ. polyu.edu.hk This intermediate then selectively attacks an external electrophile at the C3 position, followed by oxidative aromatization to yield the C3-functionalized product. polyu.edu.hk This strategy overcomes the challenge of competing reactivity at other C-H bonds on the quinoline ring. polyu.edu.hk

In related heterocyclic systems like 2-pyridones, which are structurally analogous to quinolin-2-ones, nickel-catalyzed radical C3-selective alkylations have also been reported. researchgate.net These methods highlight the utility of transition metal catalysis in achieving site-selective modifications of such scaffolds.

Table 1: Examples of Nickel-Catalyzed C3-H Functionalization of Quinolines

| Electrophile Type | Functional Group Introduced | Key Feature | Reference |

|---|---|---|---|

| Thioether | -SR | Mild Conditions | polyu.edu.hk |

| Alkyl | -R | Room Temperature | polyu.edu.hk |

| Aryl | -Ar | Directing-Group-Free | polyu.edu.hk |

| Acyl | -C(O)R | Exclusive C3 Selectivity | polyu.edu.hk |

| Phosphoryl | -P(O)(OR)₂ | High Versatility | polyu.edu.hk |

This table summarizes functionalizations applicable to the general quinoline core, based on principles that could be extended to 1-ethenylquinolin-2(1H)-one.

The nitrogen atom of the quinolin-2(1H)-one core can undergo arylation to form N-aryl derivatives, which are important for tuning the molecule's properties. The Chan-Lam coupling reaction, typically catalyzed by copper, is a prominent method for forming C-N bonds. mdpi.com Studies on the closely related 3-formylquinolin-2(1H)-ones have shown successful N-arylation using arylboronic acids in the presence of a copper(II) catalyst. mdpi.com This reaction proceeds under relatively mild conditions and tolerates a variety of functional groups on the arylboronic acid. mdpi.comorganic-chemistry.org

In addition to copper-catalyzed methods, metal-free N-arylation reactions using diaryliodonium salts have emerged as a powerful alternative. organic-chemistry.orgnih.gov These reactions can be highly regioselective and proceed under base-free conditions in some cases, offering a complementary approach for synthesizing N-aryl quinolinones. nih.govlibretexts.org The choice of catalyst system or reaction conditions can be crucial for achieving high chemoselectivity, particularly for N-arylation over O-arylation in ambident nucleophiles like quinolin-2-ones. organic-chemistry.org

Table 2: Selected Methods for N-Arylation of Quinolinone and Related Heterocycles

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Chan-Lam Coupling | Copper(II) Acetate (B1210297) / Arylboronic Acid | Mild conditions, good yields for N-arylation of 3-formylquinolin-2(1H)-ones. | mdpi.com |

| Metal-Free Arylation | Diaryliodonium Salts | Avoids transition metals, can be highly selective. | organic-chemistry.orgnih.gov |

| Copper-Catalyzed Coupling | CuI / Diamine Ligand | Effective for various N-heterocycles, including pyrroles and imidazoles. | organic-chemistry.org |

Reactions Involving the Ethenyl Moiety

The N-ethenyl group acts as a versatile chemical handle, enabling a range of transformations that further diversify the molecular structure.

The alkene functionality of the ethenyl group makes this compound a potential substrate for various cycloaddition reactions. numberanalytics.com These reactions are powerful tools for constructing cyclic systems with high stereocontrol. nih.gov

One notable reaction is the [2+2] photocycloaddition. Research on the parent 2(1H)-quinolone system has shown that it can undergo clean intermolecular [2+2] photocycloaddition with electron-deficient olefins when irradiated with visible light in the presence of a chiral thioxanthone sensitizer (B1316253). uchicago.edu These reactions proceed with excellent regio- and diastereoselectivity, yielding cyclobutane (B1203170) products. uchicago.edu The N-ethenyl group itself could potentially act as the dienophile in Diels-Alder [4+2] cycloadditions or as the dipolarophile in 1,3-dipolar cycloadditions, reacting with dienes or 1,3-dipoles, respectively, to form six- or five-membered rings. nih.govkharagpurcollege.ac.in The feasibility and outcome of these reactions are governed by the principles of orbital symmetry. numberanalytics.comwikipedia.org

Table 3: Types of Cycloaddition Reactions

| Reaction Type | Reactants | Product | Key Aspect | Reference |

|---|---|---|---|---|

| [2+2] Photocycloaddition | Alkene + Alkene | Cyclobutane | Requires photochemical activation. numberanalytics.com | uchicago.edu |

| [4+2] Cycloaddition (Diels-Alder) | Diene + Dienophile | Cyclohexene | Thermally allowed, highly stereospecific. numberanalytics.comnih.gov | numberanalytics.comnih.gov |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole + Dipolarophile | 5-membered Heterocycle | Forms heterocyclic rings. nih.govkharagpurcollege.ac.in | nih.gov |

This table outlines general cycloaddition reactions where the ethenyl moiety of this compound could participate as the alkene component.

The vinyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for C-C and C-heteroatom bond formation. numberanalytics.com Reactions such as the Heck, Suzuki-Miyaura, and Negishi couplings could be employed to functionalize the terminal carbon of the ethenyl group. sigmaaldrich.comnih.gov

In a potential Heck reaction, this compound could be coupled with an aryl or vinyl halide in the presence of a palladium catalyst to introduce aryl or vinyl substituents at the β-position of the original double bond. sigmaaldrich.com Similarly, a Suzuki-Miyaura reaction could couple the ethenyl group with an organoboron compound, or a Negishi reaction could use an organozinc reagent. sigmaaldrich.comnih.gov These reactions are known for their high functional group tolerance and are typically facilitated by palladium(0) catalysts, often generated in situ from stable palladium(II) precatalysts. nih.govnih.gov

Mechanistic Investigations of Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of the transformations of this compound.

For the C3-selective functionalization of the quinoline core, mechanistic studies point to a pathway involving the formation of a 1,4-dihydroquinoline (1,4-DHQ) intermediate. polyu.edu.hk This intermediate is significantly more nucleophilic at the C3 position than the parent quinoline, directing the subsequent reaction with an electrophile to that site before rearomatization. polyu.edu.hk

In cycloaddition reactions , the mechanism is understood through frontier molecular orbital theory. For instance, the visible-light-induced [2+2] cycloaddition of 2(1H)-quinolones proceeds via triplet energy transfer from a sensitizer to the quinolone. uchicago.edu This generates an excited triplet state of the quinolone, which then reacts with the ground-state olefin. uchicago.edu The stereochemical outcome is dictated by the geometry of the transition state during the formation of the two new sigma bonds. wikipedia.org

The mechanism of palladium-catalyzed cross-coupling reactions involving the ethenyl group generally follows a well-established catalytic cycle. numberanalytics.com For a Heck reaction, this involves: (i) oxidative addition of an organic halide to the Pd(0) catalyst, (ii) coordination of the ethenyl group to the resulting Pd(II) complex, (iii) migratory insertion of the alkene into the palladium-carbon bond, and (iv) β-hydride elimination to release the functionalized product and regenerate a palladium hydride species, which, after reductive elimination, reforms the active Pd(0) catalyst. sigmaaldrich.com

Mechanistic studies on related Wacker-type oxidative aminations suggest that reactions on the ethenyl group could proceed via intramolecular nucleophilic attack of a nitrogen ligand on the coordinated alkene within a palladium complex. rsc.org These detailed mechanistic insights, often supported by a combination of experimental data and computational studies, are invaluable for the rational design of new synthetic methods. rsc.orgnih.gov

Derivatization and Structural Modification of 1 Ethenylquinolin 2 1h One

Formation of Fused Tricyclic Systems

The fusion of an additional ring to the quinolin-2(1H)-one framework can lead to novel heterocyclic systems with unique three-dimensional structures and potentially enhanced biological activities. A common strategy to achieve this is through cycloaddition reactions, where a double or triple bond participates in the formation of a new ring. The ethenyl group of 1-ethenylquinolin-2(1H)-one would be a prime candidate for such transformations, acting as a dienophile or a dipolarophile in cycloaddition reactions.

Potential, though unconfirmed, cycloaddition pathways could include:

[4+2] Cycloaddition (Diels-Alder Reaction): The N-vinyl group could react with a suitable diene to form a six-membered ring fused to the quinoline (B57606) core.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): Reaction with 1,3-dipoles such as azides, nitrile oxides, or nitrones could yield five-membered heterocyclic rings.

Despite the theoretical potential of these reactions, a thorough review of chemical databases and scientific journals did not yield any specific examples of fused tricyclic systems being synthesized directly from this compound. Research in this area appears to be either non-existent or not publicly disclosed.

Hybrid Structures and Conjugates

The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a powerful tool in drug discovery. The this compound moiety could serve as a valuable building block for creating such hybrid structures. The vinyl group offers a reactive site for conjugation with other biologically active molecules.

Hypothetically, the synthesis of hybrid structures could be achieved through:

Click Chemistry: The vinyl group could be modified to an azide (B81097) or alkyne, enabling its conjugation with other molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

Michael Addition: The activated nature of the vinyl group (if conjugated with an electron-withdrawing group on the quinoline ring) could allow for the addition of nucleophilic drug molecules.

However, as with the previously discussed modifications, there is a lack of concrete research demonstrating the synthesis of hybrid structures or conjugates starting from this compound. The potential of this compound as a platform for molecular hybridization remains largely untapped and represents a prospective area for future research endeavors.

Advanced Spectroscopic and Structural Characterization of 1 Ethenylquinolin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. irisotope.com

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of 1-Ethenylquinolin-2(1H)-one displays characteristic signals for the vinyl group and the quinolinone core. The protons of the vinyl group typically appear as a set of coupled multiplets in the olefinic region of the spectrum. The protons on the quinolinone ring system exhibit distinct chemical shifts and coupling patterns that are influenced by their position relative to the carbonyl group and the nitrogen atom. For instance, the proton on the carbon adjacent to the nitrogen (H-8) is often shifted downfield.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. irisotope.com The carbonyl carbon (C-2) of the quinolinone ring is typically observed at a downfield chemical shift (around 160-165 ppm) due to the deshielding effect of the double bond and the electronegative oxygen atom. rsc.orglibretexts.org The carbons of the ethenyl group and the aromatic carbons of the quinolinone core resonate at characteristic chemical shifts, allowing for the complete assignment of the carbon skeleton. libretexts.org

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Quinolin-2(1H)-one Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Quinolin-2(1H)-one | 11.87 (s, 1H, NH), 7.89 (d, 1H), 7.63 (d, 1H), 7.48 (t, 1H), 7.34 (d, 1H), 7.15 (t, 1H), 6.52 (d, 1H) | 162.45 (C=O), 140.87, 139.25, 130.85, 128.32, 122.31, 122.09, 119.65, 115.70 | rsc.org |

| 4-Methylquinolin-2(1H)-one | 12.88 (s, 1H, NH), 7.68 (d, 1H), 7.50 (d, 2H), 7.23 (m, 1H), 6.61 (s, 1H), 2.52 (s, 3H, CH₃) | 164.56 (C=O), 149.34, 138.29, 130.50, 124.35, 122.49, 120.43, 116.74, 19.17 (CH₃) | rsc.org |

| 6-Methylquinolin-2(1H)-one | 12.26 (s, 1H, NH), 7.79 (d, 1H), 7.37 (d, 3H), 6.72 (d, 1H), 2.44 (s, 3H, CH₃) | 164.39 (C=O), 140.87, 136.40, 132.31, 132.10, 127.39, 121.24, 119.92, 115.99, 20.91 (CH₃) | rsc.org |

| 6-Nitroquinolin-2(1H)-one | 12.32 (s, 1H, NH), 8.63 (s, 1H), 8.27 (d, 1H), 8.08 (d, 1H), 7.42 (d, 1H), 6.64 (d, 1H) | 162.40 (C=O), 143.72, 141.85, 140.53, 125.42, 124.70, 124.26, 118.95, 116.52 | rsc.org |

Two-Dimensional NMR (COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the protons of the vinyl group and between adjacent protons on the quinolinone ring, helping to trace the connectivity of the proton network. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is a powerful tool for assigning carbon signals based on the previously assigned proton signals. sdsu.edu Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu This is crucial for establishing the connectivity across quaternary carbons (carbons with no attached protons) and for linking different fragments of the molecule. For example, HMBC would show correlations from the vinyl protons to the nitrogen-bearing carbon (C-1) and the adjacent aromatic carbon, as well as from the quinolinone protons to the carbonyl carbon. sdsu.edu

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" spectrum that is unique to its structure and bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. upi.edu In the FTIR spectrum of this compound, characteristic absorption bands are expected for the C=O (carbonyl) and C=C (alkene and aromatic) stretching vibrations. The carbonyl stretch is typically a strong, sharp band in the region of 1650-1680 cm⁻¹. The C=C stretching vibrations of the vinyl group and the quinolinone ring appear in the 1500-1650 cm⁻¹ region. C-H stretching vibrations for both the vinyl and aromatic protons are observed above 3000 cm⁻¹. jmaterenvironsci.comnih.gov

Interactive Data Table: Characteristic FTIR Absorption Bands for Quinolinone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H (in tautomeric form) | Stretching | 3200-3400 | Medium, Broad |

| C-H (Aromatic/Vinyl) | Stretching | 3000-3100 | Medium |

| C=O (Amide) | Stretching | 1650-1680 | Strong |

| C=C (Aromatic/Vinyl) | Stretching | 1500-1650 | Medium to Strong |

| C-H | Bending | 750-900 | Strong |

Raman Spectroscopy (including SERS)

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C stretching vibrations of the aromatic ring and the vinyl group in this compound are expected to produce strong Raman signals.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold nanoparticles. nih.govthno.orgresearchgate.net This allows for the detection of very low concentrations of the analyte. rsc.org SERS can provide enhanced signals for the vibrational modes of this compound, potentially revealing subtle structural details and information about the molecule's orientation on the metal surface. researchgate.net

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. miamioh.edu In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule.

The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. libretexts.orggatech.edu Common fragmentation pathways for quinolinone derivatives often involve the loss of small, stable neutral molecules like carbon monoxide (CO) or ethene. The fragmentation of the ethenyl group and the cleavage of the quinolinone ring can lead to a series of characteristic fragment ions. youtube.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula. rsc.org

Interactive Data Table: Expected Mass Spectrometric Data for this compound

| Ion | m/z (Nominal Mass) | Description |

| [M]⁺ | 171 | Molecular Ion |

| [M - C₂H₃]⁺ | 144 | Loss of the vinyl radical |

| [M - CO]⁺ | 143 | Loss of carbon monoxide |

| [C₉H₇N]⁺ | 129 | Quinoline (B57606) fragment |

X-ray Diffraction Techniques

X-ray diffraction (XRD) stands as a cornerstone analytical method for elucidating the three-dimensional atomic and molecular structure of crystalline materials. carleton.edumdpi.com By analyzing the diffraction pattern produced when X-rays interact with the electron clouds of atoms arranged in a crystal lattice, researchers can determine precise structural parameters such as unit cell dimensions, bond lengths, and bond angles. carleton.eduuol.de

Single-crystal X-ray diffraction (SCXRD) is an indispensable technique that provides unambiguous, high-precision information about the internal lattice and molecular structure of crystalline compounds. carleton.edumdpi.com This non-destructive method is crucial for determining the exact arrangement of atoms, identifying conformational features, and understanding intermolecular interactions that dictate the crystal packing. carleton.eduwiley.comscielo.br

The application of SCXRD to quinolinone derivatives has yielded significant insights into their structural chemistry. For instance, the crystal structures of two novel 4(1H)-quinolinones were elucidated, revealing that both crystallize in the centrosymmetric monoclinic space group P21/c. scielo.br Despite their structural similarities, differences in their crystal packing and supramolecular arrangements were attributed to the different substituent groups (chlorine vs. nitro). scielo.br

A study on a quinoline derivative, 4-(quinolin-2-ylmethylene)aminophenol, utilized single-crystal X-ray diffraction to characterize its structure and investigate its crystal packing behavior. wiley.com Similarly, the crystal structure of a quinoline dicarbamic acid derivative with the empirical formula (C₁₈H₂₁N₃O₇) was determined to belong to the monoclinic system with a P2₁/c space group, where the structure is stabilized by C-H···O hydrogen bonds and van der Waals interactions. chemmethod.com

Of particular relevance is the structural analysis of quinoline compounds substituted at the 2-position with a vinyl group, which are closely related to this compound. The crystal structures of 2-(1-chloro-2-methylprop-1-enyl)-8-nitroquinoline and 2-(2-methylprop-1-enyl)-8-nitroquinoline (B1251153) were determined, showing that the presence of a chlorine atom on the vinyl group leads to a significant deviation from coplanarity with the quinoline ring system. nih.gov In contrast, for the derivative without the chlorine atom, all non-hydrogen atoms (except for the nitro oxygen atoms) were located on a crystallographic mirror plane. nih.gov

The structural features of various other quinoline derivatives have been successfully determined using SCXRD, including hexahydro-quinoline derivatives, which commonly exhibit a flat-boat conformation of the 1,4-dihydropyridine (B1200194) (1,4-DHP) ring. nih.gov

Table 1: Selected Crystallographic Data for Quinoline/Quinolinone Derivatives

| Compound | Formula | Crystal System | Space Group | Key Features | Reference |

|---|---|---|---|---|---|

| N-methoxyphenyl-N-phenylsulfonyl-o-nitrobenzylidene-4-quinolinone (NMQ) | Not Specified | Monoclinic | P2₁/c | Formed by a pair of enantiomers; differences in packing associated with nitro group. | scielo.br |

| N-chlorophenyl-N-phenylsulfonyl-o-methoxyphenyl-4-quinolinone (CMQ) | Not Specified | Monoclinic | P2₁/c | Formed by a pair of enantiomers; differences in packing associated with chlorine group. | scielo.br |

| 4-(quinolin-2-ylmethylene)aminophenol | Not Specified | Not Specified | Not Specified | Structurally characterized to examine packing and intermolecular interactions. | wiley.com |

| Quinoline dicarbamic acid derivative | C₁₈H₂₁N₃O₇ | Monoclinic | P2₁/c | Structure stabilized by C-H…O hydrogen bonds. | chemmethod.com |

| 2-(1-chloro-2-methylprop-1-enyl)-8-nitroquinoline | C₁₃H₁₁ClN₂O₂ | Not Specified | Not Specified | Vinyl group shows significant deviation from coplanarity with the quinoline ring. | nih.gov |

| 2-(2-methylprop-1-enyl)-8-nitroquinoline | C₁₃H₁₂N₂O₂ | Not Specified | Not Specified | Non-H atoms (except nitro O atoms) are located on a crystallographic mirror plane. | nih.gov |

| Ethyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | C₂₂H₂₇NO₄ | Not Specified | Not Specified | Features a flat-boat conformation of the 1,4-DHP ring. | nih.gov |

While single-crystal XRD requires a well-formed single crystal, powder X-ray diffraction (PXRD or XRPD) is a powerful technique for the characterization of polycrystalline or powdered solid samples. americanpharmaceuticalreview.commdpi.com PXRD is instrumental in identifying crystalline phases, determining phase purity, and analyzing polymorphic forms of a compound. americanpharmaceuticalreview.commdpi.comresearchgate.net The technique works by exposing a sample to a monochromatic X-ray beam and measuring the intensity of the scattered rays as a function of the scattering angle. youtube.com The resulting diffraction pattern is a fingerprint of the crystalline material's structure. americanpharmaceuticalreview.com

For quinolinone derivatives, PXRD is used to characterize newly synthesized compounds and study their solid-state properties. For example, the polymorphic forms of TA-270 (4-hydroxy-1-methyl-3-octyloxy-7-sinapinoylamino-2(1H)-quinolinone) were characterized using powder X-ray diffractometry, alongside other thermal and spectroscopic methods. researchgate.net The successful synthesis of nanocomposites used as catalysts for producing quinoline derivatives has also been confirmed using XRD analysis. researchgate.net

The simulated PXRD pattern from single-crystal data is often compared with the experimental pattern to confirm the bulk purity of a synthesized sample. researchgate.net This comparison is crucial to ensure that the single crystal chosen for analysis is representative of the entire batch. researchgate.netresearchgate.net

Electron diffraction is another technique used for solid-state characterization, relying on the wave-like properties of electrons. ebsco.com When a beam of electrons is directed at a crystalline material, the electrons are diffracted by the atomic lattice, producing a diffraction pattern that provides information about the crystal structure. ebsco.com Both X-ray and electron diffraction are fundamental tools in solid-state physics and materials science for examining the structure and symmetries of crystalline materials. ebsco.com

Surface and Elemental Analysis (e.g., X-ray Photoelectron Spectroscopy - XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. cnr.itresearchgate.net XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

XPS is particularly valuable for characterizing quinoline-based materials, such as catalysts or protective films. bohrium.comnih.gov For instance, in a study of quinoline derivatives as corrosion inhibitors, XPS analysis confirmed the formation of an adsorbent film on a steel surface, which protected the metal from acid ions. bohrium.com The analysis of high-resolution XPS spectra for elements like C 1s, N 1s, and O 1s can reveal the nature of the chemical bonds and interactions between the inhibitor molecules and the metal surface. bohrium.com Similarly, XPS has been used to characterize chitosan-decorated copper nanoparticles (CS/CuNPs) which serve as catalysts for the synthesis of novel quinoline derivatives. nih.gov

Complementary to XPS, Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. uzh.chnih.govfrontiersin.org This analysis maps properties such as d_norm (normalized contact distance) onto the molecular surface, allowing for the identification and decomposition of different types of intermolecular contacts (e.g., H···H, C···H, O···H). nih.govfrontiersin.org For example, a Hirshfeld analysis of a quinazolinone derivative revealed that H···H (49.4%) and H···O/O···H (21.5%) interactions made the most significant contributions to the crystal packing. nih.gov

UV-Visible Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. msu.edulibretexts.org This absorption corresponds to the excitation of electrons from lower to higher energy levels, particularly the promotion of electrons in π systems and heteroatoms with non-bonding electrons from the ground state to an excited state. msu.edulibretexts.orgbioglobax.com The resulting spectrum, a plot of absorbance versus wavelength, is used to obtain qualitative and quantitative information about a molecule, including the identification of chromophoric groups. libretexts.orgupi.edu

The optical properties of quinoline and quinolinone derivatives are extensively studied using UV-Vis spectroscopy. mdpi.comtandfonline.com These compounds are often π-conjugated systems, making them suitable for applications in optoelectronics. tandfonline.comnih.gov The absorption spectra reveal characteristic bands that can be assigned to specific electronic transitions, such as π→π* and n→π*. masterorganicchemistry.com

For example, the UV-Vis absorption spectrum of a 4-(quinolin-2-ylmethylene)aminophenol derivative in DMSO was measured and compared with theoretical calculations, showing good qualitative agreement. wiley.com The experimental peak position was observed at 359.54 nm. wiley.com The presence of different substituents on the quinoline ring can significantly influence the optical properties, such as the absorption range and energy gap. tandfonline.com For instance, a study on 4H-pyrano[3,2-c]quinoline derivatives showed that the presence of a phenoxyphenyl group broadens the absorption range and shifts the absorption peaks to lower energy values compared to a chlorophenyl group. tandfonline.com The optical energy gaps for these derivatives were determined to be 2.9 eV and 3.37 eV, respectively. tandfonline.com

Table 2: UV-Visible Absorption Data for Selected Quinoline Derivatives

| Compound/Derivative | Solvent | λ_max (nm) | Transition Type / Notes | Reference |

|---|---|---|---|---|

| 4-(quinolin-2-ylmethylene)aminophenol | DMSO | 359.54 | Experimental value. | wiley.com |

| 4-(quinolin-2-ylmethylene)aminophenol | DMSO | 331.72 | Calculated peak position. | wiley.com |

| Ph-HPQ (phenoxyphenyl-4H-pyrano[3,2-c]quinoline) | Thin Film | Not Specified | Onset energy gap: 2.65 eV; Optical energy gap: 2.9 eV. | tandfonline.com |

| Ch-HPQ (chlorophenyl-4H-pyrano[3,2-c]quinoline) | Thin Film | Not Specified | Onset energy gap: 2.95 eV; Optical energy gap: 3.37 eV. | tandfonline.com |

| N-(quinolin-3-ylmethylene)anilines | Toluene | 337.62 - 376.26 | Calculated vibrational bands from TD-DFT. | mdpi.com |

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its topography and morphology. nih.govnanoscience.comacademie-sciences.fr Unlike light microscopy, SEM offers a much greater depth of field and higher resolution, allowing for detailed examination of surface features. nanoscience.com

In the context of quinolinone derivatives, SEM is widely used to study the surface morphology of materials. For example, it is employed to visualize the surface of metals before and after the application of quinoline-based corrosion inhibitors. najah.edubohrium.com SEM images can clearly show a smooth surface on the metal when protected by the inhibitor film, in contrast to the badly damaged and corroded surface of an unprotected sample. najah.edu

Furthermore, SEM is used to characterize the morphology of newly synthesized materials containing quinoline derivatives. The analysis of a chitosan-quinoline Schiff base derivative by SEM confirmed the alteration in its chemical structure and morphology. researchgate.net It is also a standard technique for characterizing catalysts, such as the GO-PANI nanocomposite used for the synthesis of hydroquinoline derivatives, providing information on the size, shape, and surface texture of the catalyst particles. researchgate.net The preparation of biological specimens for SEM requires careful stabilization and dehydration to prevent structural artifacts under the high-vacuum conditions of the microscope. nih.govnih.gov

Theoretical and Computational Studies of 1 Ethenylquinolin 2 1h One Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecular system, providing detailed information about electronic structure and energy. These methods are fundamental to understanding molecular properties from first principles.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. The atoms and molecules are allowed to interact for a fixed period, providing a view of the system's dynamic evolution. MD simulations generate trajectories that reveal how molecular conformations change and how molecules interact with their environment, such as a solvent or a biological macromolecule.

For 1-Ethenylquinolin-2(1H)-one, MD simulations could be employed to:

Conformational Analysis: Explore the accessible conformations of the molecule, particularly the orientation of the ethenyl group relative to the quinolinone ring system.

Solvation Effects: Simulate the molecule in a solvent (e.g., water or an organic solvent) to understand how solvent molecules arrange around it and affect its structure and dynamics.

Interaction with Biomolecules: If studying its potential as a drug candidate, MD simulations can model its binding to a target protein, revealing the key interactions that stabilize the complex and providing insights into its mechanism of action.

Computational Modeling of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. This allows for the calculation of activation energies, which determine the reaction rates.

A computational study of the reaction mechanisms involving this compound could investigate:

Polymerization Reactions: Modeling the initiation and propagation steps of the polymerization of the ethenyl group.

Cycloaddition Reactions: Investigating the feasibility and stereoselectivity of cycloaddition reactions involving the vinyl group, a common reaction pathway for such functionalities.

Metabolic Pathways: Simulating potential metabolic transformations, such as oxidation or reduction, which is relevant in the context of drug development.

The following table illustrates the kind of energetic data that would be obtained from modeling a hypothetical reaction step.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials at reference energy |

| Transition State | +25.4 | Energy maximum along the reaction coordinate |

| Intermediate | -5.2 | A meta-stable species formed during the reaction |

| Products | -15.8 | Final products of the reaction step |

Note: The values in this table are for a hypothetical reaction and are for illustrative purposes only.

Prediction of Molecular Structures and Properties

A primary application of computational chemistry is the prediction of molecular structures and a wide range of physicochemical properties before a compound is ever synthesized. researchgate.net This predictive power accelerates research and development by allowing scientists to screen virtual libraries of compounds and prioritize those with the most promising characteristics.

For this compound, computational models could predict:

3D Structure: Generating an accurate three-dimensional model of the molecule.

Physicochemical Properties: Calculating properties like logP (lipophilicity), polar surface area (PSA), and aqueous solubility, which are critical for drug design and materials science.

Pharmacokinetic (ADME) Properties: Using Quantitative Structure-Property Relationship (QSPR) models to predict Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, which are essential in drug discovery.

Chemometrics and Data Analysis

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. When large datasets are generated from either experiments or computational studies, chemometrics provides the tools to extract meaningful information, identify patterns, and build predictive models. Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are central to this field.

In the context of this compound and its derivatives, chemometrics could be applied to:

Structure-Activity Relationship (SAR) Analysis: If a series of related quinolinone compounds were synthesized and tested for a specific biological activity, chemometrics could be used to build a model that correlates structural features with activity.

Analysis of Spectroscopic Data: Deconvoluting complex spectral data from mixtures or identifying correlations between spectral features and sample properties.

Process Analytical Technology (PAT): In a manufacturing setting, chemometric models based on spectroscopic data (e.g., NIR or Raman) could be used for real-time monitoring of reactions involving this compound to ensure quality and consistency.

Supramolecular Chemistry and Interactions Involving 1 Ethenylquinolin 2 1h One

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the process by which molecules selectively bind to one another through non-covalent interactions. supramolecularevans.com In host-guest chemistry, a specific application of this principle, a larger "host" molecule forms a complex with a smaller "guest" molecule. iupac.orgresearchgate.net The quinolone moiety of 1-Ethenylquinolin-2(1H)-one can participate in such interactions as either a host or, more commonly, a guest.

The design of effective host-guest systems relies on principles such as preorganization of the host and shape/size complementarity between the host and guest. libretexts.org The planar and aromatic nature of the quinolone ring, combined with its dipole moment, allows it to be recognized by and encapsulated within various molecular hosts. For instance, the hydrophobic cavity of cyclodextrins or the aromatic interior of larger cyclophanes could serve as hosts for the quinolone unit, driven by hydrophobic and van der Waals interactions. thno.orgnih.gov

Furthermore, the 2(1H)-quinolone core is known to engage in photochemical reactions that depend on molecular recognition. A key example is the intermolecular [2+2] photocycloaddition with various olefins. nih.gov In these reactions, the electronically excited quinolone recognizes and selectively reacts with the ground-state olefin. nih.gov This reactivity is expected to be retained in this compound. The success of such reactions is predicated on the ability of the excited state to interact favorably with the reaction partner, a fundamental act of molecular recognition. nih.gov The efficiency and selectivity of these photoadditions underscore the subtle recognition forces at play between the excited quinolone and its olefin partner. nih.gov

Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures, guided by non-covalent interactions. supramolecularevans.com For this compound, several modes of self-assembly are conceivable. The dominant interactions driving these processes are hydrogen bonding and π-π stacking, which are common in the formation of supramolecular architectures. wikipedia.org

The planar, electron-rich quinolone ring system is highly conducive to π-π stacking interactions, which would encourage the molecules to arrange into columnar or layered structures. wikipedia.org While the N-substitution with an ethenyl group precludes the classic N-H···O=C hydrogen-bonded dimer seen in the parent 2(1H)-quinolone, the carbonyl oxygen can still act as a hydrogen bond acceptor, allowing for assembly with suitable donor molecules.

A unique pathway for the self-assembly of this compound involves its ethenyl group. This group can participate in [2+2] photodimerization reactions, where two molecules react to form a cyclobutane-linked dimer. nih.gov This process, often seen as a competing reaction in photocycloadditions, can be harnessed to create discrete, covalently linked but supramolecularly assembled dimers. nih.gov Under different conditions, radical polymerization of the ethenyl group could lead to the formation of polymers, with the quinolone moieties arrayed as side chains, whose final structure would be governed by the interplay of non-covalent interactions between the pendant rings. researchgate.net

Non-Covalent Interactions

The supramolecular behavior of this compound is underpinned by a variety of non-covalent interactions. wikipedia.orglibretexts.org These forces, while individually weak, collectively dictate the structure and stability of the resulting assemblies.

π-π Stacking: The extensive aromatic surface of the quinolone ring system allows for significant π-π stacking interactions, a major driving force for the aggregation and self-assembly of this molecule. wikipedia.org

Dipole-Dipole Interactions: The lactam (a cyclic amide) functionality within the quinolone ring possesses a substantial dipole moment. These dipoles can align to create energetically favorable arrangements between molecules. libretexts.orglibretexts.org

Hydrogen Bonding: The carbonyl oxygen is a potent hydrogen bond acceptor, enabling interactions with proton-donating molecules or solvents. libretexts.org This is a key feature for forming co-crystals and other multi-component assemblies.

| Interaction Type | Molecular Moiety Involved | Description |

| π-π Stacking | Quinoline (B57606) aromatic rings | Attraction between the electron clouds of adjacent aromatic systems, leading to stacked arrangements. wikipedia.org |

| Dipole-Dipole | Lactam group (–N–C=O) | Electrostatic attraction between the positive and negative ends of the permanent dipoles of the polar lactam groups. libretexts.org |

| Hydrogen Bonding | Carbonyl Oxygen (C=O) | The lone pair electrons on the oxygen atom act as an acceptor for hydrogen bonds from suitable donor molecules. libretexts.org |

| van der Waals | Entire Molecule | Weak, non-specific attractions arising from temporary fluctuations in electron distribution. libretexts.org |

Applications in Supramolecular Catalysis and Photochemistry

The unique electronic and structural properties of this compound make it a candidate for applications in both supramolecular catalysis and photochemistry.

Photochemistry: The photochemistry of the 2(1H)-quinolone core is well-established. It can undergo enantioselective intermolecular [2+2] photocycloaddition reactions with olefins when irradiated with visible light in the presence of a chiral sensitizer (B1316253). nih.gov The parent 2(1H)-quinolone has a triplet energy of 276 kJ mol⁻¹, allowing it to be activated via energy transfer from a suitable photosensitizer. nih.gov This process generates a cyclobutane (B1203170) ring with high regio- and diastereoselectivity. nih.gov The 1-ethenyl derivative is expected to exhibit similar photochemical reactivity, with the ethenyl group potentially competing in dimerization reactions. nih.gov The ability to control reactivity and selectivity through a supramolecular approach (i.e., using a chiral sensitizer to create a diastereomeric complex with the substrate) is a hallmark of supramolecular photochemistry. nih.gov

| Olefin Reactant | Product | Enantiomeric Excess (ee) | Reference |

| Methyl acrylate | exo-HT cycloadduct | 81% | nih.gov |

| Ethyl acrylate | exo-HT cycloadduct | 85% | nih.gov |

| Vinyl acetate (B1210297) | exo-HT cycloadduct | 23% | nih.gov |

| Ethyl vinyl ketone | exo-HT cycloadduct | 91% | nih.gov |

| Styrene | exo-HT cycloadduct | 61% | nih.gov |

Table reflects data for the parent 2(1H)-quinolone in a reaction sensitized by a chiral thioxanthone, demonstrating the potential for stereocontrolled photocycloadditions. nih.gov

Supramolecular Catalysis: Supramolecular catalysis utilizes non-covalent interactions to accelerate reactions and control selectivity, mimicking enzymatic processes. wikipedia.org While direct catalytic applications of this compound are not widely documented, its structure suggests several possibilities. The molecule could act as a photocatalyst, using light energy to drive chemical transformations. nih.govnih.gov Alternatively, it could be incorporated into a larger catalytic system. For example, by binding as a guest within the cavity of a host molecule (a "supramolecular flask"), its reactivity could be enhanced or directed toward a specific outcome. rsc.org Self-assembled aggregates of the quinolone could also create microenvironments with distinct polarity or steric properties, thereby influencing the rates of reactions occurring within them. wikipedia.org

Design of Supramolecular Architectures

The rational design of complex supramolecular structures relies on the predictable interactions of well-defined molecular building blocks. tue.nlrsc.org this compound offers several handles for designing such architectures.

Metal-Organic Assemblies: The carbonyl oxygen and the quinoline nitrogen can potentially act as coordination sites for metal ions. This allows the molecule to be used as a ligand in coordination-driven self-assembly, leading to the formation of discrete metallacycles or extended metal-organic frameworks (MOFs). nih.govmdpi.com The ethenyl group could serve as a reactive site for post-assembly modification.

Hydrogen-Bonded Networks: While unable to form self-dimers via N-H···O hydrogen bonds, it can be combined with complementary molecules containing hydrogen bond donors to create intricate 1D, 2D, or 3D networks. rsc.org For example, co-crystallization with di- or tricarboxylic acids could lead to the formation of extended, predictable patterns.

Photo-responsive Materials: The photochemical reactivity of the quinolone core and its ethenyl group can be exploited to design dynamic materials. nih.govresearchgate.net Irradiation could be used to switch the properties of an assembly by inducing dimerization or polymerization, effectively cross-linking the supramolecular structure. This provides a method for creating materials whose structure and function can be controlled by an external light stimulus. tue.nl

By leveraging its capacity for π-π stacking, hydrogen bonding, metal coordination, and photochemical reaction, this compound stands as a versatile component for the bottom-up construction of functional supramolecular systems. tue.nlsupramolecularevans.comnih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-Ethenylquinolin-2(1H)-one derivatives?

Methodological Answer: The synthesis of this compound derivatives often involves functionalization of the quinolinone core. A foundational approach includes:

- Reduction and Alkylation: Sodium borohydride (NaBH₄) can reduce ketone intermediates, followed by alkylation using reagents like 2-bromoacetophenone to introduce ethenyl or substituted alkyl groups .

- Acetylation and Migration: N-Acetylation with acetic anhydride/pyridine, coupled with double bond migration using 1,8-diazabicyclo[5.3.0]undec-7-ene (DBU), enables the formation of 3-substituted derivatives .

- One-Step Strategies: AI-driven retrosynthesis tools (e.g., PISTACHIO, Reaxys databases) predict feasible routes, prioritizing reagents like LiAlH₄ for reductions or SOCl₂ for chlorination .

Q. How do researchers confirm the structural integrity of synthesized this compound compounds?

Methodological Answer: Structural validation relies on multimodal spectroscopic and analytical techniques:

- IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1630 cm⁻¹ for quinolinone, NH/OH stretches at ~3200–3450 cm⁻¹) .

- NMR Analysis: ¹H NMR resolves substituent positions (e.g., methyl groups at δ 3.59 ppm, aromatic protons at δ 6.9–8.2 ppm) .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 297 for a diazepine-substituted derivative) confirm molecular weight .

- X-ray Crystallography: Resolves dihedral angles and torsion effects in crystalline derivatives (e.g., phenyl substituent twists of 19.3–30.4°) .

Q. What in vitro assays are used to evaluate the antimicrobial activity of quinolin-2(1H)-one derivatives?

Methodological Answer:

- Twofold Serial Dilution: Quantifies minimal inhibitory concentration (MIC) against bacterial (e.g., B. proteus, P. aeruginosa) and fungal strains. Compound 6a (fluoro-substituted) showed MIC values of 16–32 μg/mL .

- Enzyme Inhibition Assays: Tests for target-specific activity (e.g., chitin synthase or viral endonuclease inhibition) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

Methodological Answer:

- Substituent Modulation: Introducing electron-withdrawing groups (e.g., fluoro at position 6) enhances antimicrobial activity, while bulky substituents (e.g., phenyl) improve receptor binding .

- Bioisosteric Replacement: Replacing the ethenyl group with bioisosteres (e.g., cyclopropyl) balances lipophilicity and metabolic stability .

- 3D-QSAR Modeling: Computational models correlate substituent spatial arrangements with activity, validated by docking studies against targets like influenza endonuclease .

Q. What methodological approaches analyze electronic effects of substituents on the quinolinone core?

Methodological Answer:

- DFT Calculations: B3LYP/6-31G(d) models predict charge distribution and frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

- Hammett Constants (σ): Quantify electronic effects of substituents (e.g., methoxy vs. nitro groups) on reaction rates or binding affinities .

- Spectroscopic Probes: UV-Vis spectroscopy tracks π→π* transitions influenced by electron-donating/withdrawing groups .

Q. How are advanced purification techniques applied to isolate quinolin-2(1H)-one derivatives?

Methodological Answer:

- Ether Extraction: Separates polar intermediates post-reduction (e.g., NaBH₄ reaction), followed by rotary evaporation to isolate crude products .

- Recrystallization: Benzene or DMF solvents yield high-purity crystals for derivatives like 4-hydroxy-3-(1-hydroxyethyl)-1-methylquinolin-2(1H)-one .

- HPLC-PDA: Reversed-phase chromatography resolves structurally similar analogs using C18 columns and acetonitrile/water gradients .

Q. What strategies address contradictory data in synthetic yield optimization?

Methodological Answer:

- Design of Experiments (DoE): Response surface methodology (RSM) identifies optimal reagent ratios (e.g., NaBH₄ concentration vs. reaction time) .

- Mechanistic Studies: Kinetic profiling (e.g., in situ IR) monitors intermediates to troubleshoot low-yield steps (e.g., incomplete acetylation) .

- Cross-Validation: Reproduces results using alternative routes (e.g., DBU vs. K₂CO₃ for migration reactions) to confirm robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.